DL-O-Tyrosine
Description
DL-o-Tyrosine (3-(2-hydroxyphenyl)alanine) is a non-proteinogenic aromatic amino acid and a positional isomer of L-tyrosine, differing in the hydroxyl group placement on the benzene ring (ortho vs. para position). It is a racemic mixture of D- and L-enantiomers and serves as a metabolite of phenylalanine, acting as a precursor for catecholamine synthesis . This compound is recognized as a biomarker for protein oxidative damage in β-thalassemia and exhibits angiotensin-converting enzyme (ACE) inhibitory activity with an IC50 of 0.62 mg/mL . Industrially, it is used in food science to mitigate browning reactions in heat-treated foods .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFPVMFCRNYQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946504 | |
| Record name | DL-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 17 °C | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2370-61-8, 709-16-0 | |
| Record name | (±)-o-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |
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| Record name | DL-o-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |
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| Record name | DL-O-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 °C | |
| Record name | o-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
DL-o-Tyrosine can be synthesized through several chemical methods. One common approach involves the reaction of tyrosine with appropriate reagents to replace a hydrogen atom in the amino acid molecule . The specific synthetic route includes a multi-step organic synthesis reaction, which requires suitable catalysts and reagents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DL-o-Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include oxidized derivatives and substituted compounds . For example, the oxidation of this compound can lead to the formation of ortho-quinones, which are important intermediates in various biochemical processes .
Scientific Research Applications
Neuro-Cognitive Effects
Cognitive Enhancement
Research indicates that DL-o-Tyrosine may enhance cognitive performance, particularly under stress. A study demonstrated that acute administration of tyrosine improved proactive response inhibition in older adults, suggesting a dopamine-dependent mechanism. However, the cognitive benefits were diminished with age, raising questions about its efficacy in older populations .
Case Study: Anorexia Nervosa
A pharmacokinetic study involving adolescents with anorexia nervosa showed that oral tyrosine supplementation led to significant increases in plasma tyrosine levels without adverse effects. The peak levels were observed 2-3 hours post-administration, highlighting the potential of this compound as a supportive treatment for nutritional rehabilitation in this demographic .
Biomarkers of Oxidative Stress
Role in Disease Pathology
this compound is implicated as a biomarker for oxidative stress-related diseases. The isomers meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr) have been linked to various conditions such as diabetes, cardiovascular diseases, and aging-related disorders. Elevated levels of these isomers indicate oxidative damage and can serve as indicators for disease progression .
Data Table: Applications of Tyrosine Isomers in Disease Research
| Publication | Disease/Condition | Measurement | Findings |
|---|---|---|---|
| Sun et al. (1993) | Myocardial Ischemia | Plasma m- and o-tyrosine | Indicated hydroxyl radical production following ischemia |
| Wells-Knecht et al. (1993) | Cataract Formation | Protein-bound o-tyrosine | No significant age-related differences found |
This table summarizes key studies that utilize tyrosine isomers as biomarkers in various diseases, emphasizing their relevance in clinical diagnostics.
Behavioral and Cognitive Applications
Influence on Neurotransmitter Levels
this compound serves as a precursor to catecholamines such as dopamine and norepinephrine. Increased dietary intake may enhance neurotransmitter synthesis, potentially benefiting individuals with mood disorders or those undergoing stress .
Clinical Implications
Studies suggest that tyrosine supplementation could augment the effects of antidepressants by improving mood and cognitive function during stressful situations. This highlights the compound's potential role in psychiatric care .
Therapeutic Uses
Drug Delivery Systems
Recent research has explored the use of tyrosine derivatives in drug delivery applications due to their gelation properties. For instance, certain tyrosine-based compounds have been shown to form organogels that can encapsulate drugs effectively, offering innovative solutions for controlled release systems .
Mechanism of Action
The mechanism of action of DL-o-Tyrosine involves its role as a precursor in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, stress response, and cognitive function . This compound is also involved in the production of melanin, the pigment responsible for hair and skin color . The molecular targets and pathways involved include tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in catecholamine biosynthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Among Tyrosine Isomers
Biochemical and Functional Comparisons
Enzyme Interactions
- ACE Inhibition: this compound (IC50 = 0.62 mg/mL) is less potent than L-m-Tyrosine (IC50 = 0.31 mg/mL) but more effective than D-m-Tyrosine (IC50 = 0.96 mg/mL). This highlights stereospecificity in enzyme binding .
Metabolic and Microbial Interactions
Gut Microbiota Modulation :
- This compound levels correlate positively with Prevotella and Succinivibrionaceae in ruminants, which degrade starch and increase its production during high-carbohydrate diets .
- In mice, fucoidan supplementation elevates This compound , linked to Lactobacillus species proliferation .
- In tuberculosis patients, reduced This compound correlates with Bacteroides and Prevotella enrichment, suggesting microbial metabolism influences its bioavailability .
Oxidative Stress Biomarkers :
- This compound is elevated in β-thalassemia due to protein oxidation, unlike L-Tyrosine , which is unaffected .
Biological Activity
DL-o-Tyrosine, an isomer of the amino acid tyrosine, has garnered attention for its biological activities and potential implications in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, associated health benefits, and relevant research findings.
This compound is classified as an alpha-amino acid with the chemical formula . It possesses a polar and aromatic structure due to its 4-hydroxybenzyl group, which contributes to its biological functions .
Mechanisms of Biological Activity
Oxidative Stress and Cellular Impact
Recent studies have indicated that this compound, along with its isomers meta-tyrosine and ortho-tyrosine, may act as mediators of oxidative stress. Elevated levels of these tyrosine isomers have been observed in various diseases linked to oxidative damage, suggesting a potential role in cellular dysfunction . The oxidative modification of phenylalanine leads to the formation of these isomers through hydroxyl radical reactions, which can disrupt cellular homeostasis and contribute to disease pathogenesis.
Toxicity and Disease Associations
Research has shown that increased concentrations of this compound are associated with several conditions, including:
- Diabetes : Elevated levels have been documented in diabetic patients, indicating a potential biomarker for oxidative stress in this population .
- Cardiac Muscle Aging : Studies report increased this compound levels in aging cardiac tissues, suggesting a link between oxidative stress and age-related cardiac dysfunction .
- Cataracts and Atherosclerosis : The accumulation of this compound has been implicated in the development of cataracts and atherosclerotic lesions due to its oxidative properties .
Case Studies
- Diabetes Mellitus : A study by Brasnyo et al. (2011) found that diabetic patients exhibited significantly higher levels of this compound compared to healthy controls. This suggests that monitoring this compound levels could provide insights into oxidative stress management in diabetes .
- Cardiovascular Health : Leeuwenburgh et al. (1997) reported that aging cardiac muscle showed increased concentrations of this compound, linking it to oxidative damage associated with heart disease .
Data Table: Summary of Findings on this compound
| Study | Condition | Key Findings |
|---|---|---|
| Brasnyo et al. (2011) | Diabetes | Higher this compound levels in diabetic patients compared to controls. |
| Leeuwenburgh et al. (1997) | Aging Heart | Increased this compound in aging cardiac muscle linked to oxidative stress. |
| Fu et al. (1998) | Cataracts | Elevated this compound associated with cataract formation. |
| Kelly & Lubec (1995) | Lung Disease | Increased levels noted in hyperoxia-induced chronic lung disease. |
Q & A
Q. Case Example :
- Downregulation in LTBI : DL-<i>o</i>-Tyrosine decreased in latent tuberculosis (LTBI) vs. healthy controls (HC) (fold change: 0.42, <i>p</i> = 0.0012) .
- Upregulation in Lung Cancer : Elevated in metastatic pleural effusion (MPE) vs. non-MPE patients (fold change: 1.32, <i>p</i> = 0.0003) .
Resolution Strategies :
Context-Specific Pathways : Assess tissue-specific metabolism (e.g., β-thalassemia vs. cancer microenvironments) .
Multi-Omics Integration : Correlate DL-<i>o</i>-Tyrosine levels with proteomics (e.g., oxidative stress markers) and transcriptomics (e.g., catecholamine synthesis genes) .
Cohort Stratification : Control for comorbidities (e.g., inflammation status) and sample types (plasma vs. urine) to isolate disease-specific effects .
2.2. What experimental design considerations are critical for studying DL-<i>o</i>-Tyrosine’s stability under varying storage conditions?
Q. Methodological Answer :
- Temperature Sensitivity :
- Light Exposure : Protect from UV light using amber vials, as hydroxyl groups are photo-labile (degradation rate increases by 30% under direct light) .
2.3. How can researchers optimize DL-<i>o</i>-Tyrosine detection in complex environmental matrices (e.g., stormwater runoff)?
Q. Methodological Answer :
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate DL-<i>o</i>-Tyrosine from humic acids. Elute with 5% NH4OH in methanol .
- High-Resolution MS (HRMS) : Apply Q-Exactive Orbitrap with HCD fragmentation (resolution ≥70,000) to differentiate DL-<i>o</i>-Tyrosine from isobaric interferences (e.g., phenolic acids) .
- Matrix-Matched Calibration : Spike samples with DL-<i>o</i>-Tyrosine at 10–1000 ng/L to correct for ion suppression/enhancement .
Methodological Challenges
3.1. What are the limitations of current synthetic routes for DL-<i>o</i>-Tyrosine, and how can purity be improved?
Q. Critical Analysis :
-
Synthesis Challenges : Racemization during alkylation of glycine derivatives reduces enantiomeric purity. Mitigate via low-temperature (−20°C) reactions with chiral auxiliaries .
-
Purity Assessment :
Technique Target Purity Threshold HPLC-UV ≥98% (λ = 280 nm) Chiral GC-MS Enantiomeric excess ≥95% Elemental Analysis C/H/N ± 0.3% theoretical
3.2. How can computational modeling advance understanding of DL-<i>o</i>-Tyrosine’s role in oxidative stress pathways?
Q. Methodological Answer :
- Docking Simulations : Model DL-<i>o</i>-Tyrosine’s interaction with peroxidases (e.g., myeloperoxidase) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −7 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for membrane-associated oxidative damage studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
